2-(Chloromethyl)-4-ethoxybenzo[d]thiazole

Medicinal Chemistry Organic Synthesis Building Block Design

2-(Chloromethyl)-4-ethoxybenzo[d]thiazole (CAS 1188088-59-6) is a heterocyclic building block belonging to the benzo[d]thiazole class, characterized by a bicyclic core comprised of a benzene ring fused to a five-membered thiazole ring containing sulfur and nitrogen atoms. It possesses a molecular formula of C10H10ClNOS and a molecular weight of 227.71 g/mol.

Molecular Formula C10H10ClNOS
Molecular Weight 227.71 g/mol
Cat. No. B12965543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-ethoxybenzo[d]thiazole
Molecular FormulaC10H10ClNOS
Molecular Weight227.71 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)CCl
InChIInChI=1S/C10H10ClNOS/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2,6H2,1H3
InChIKeyUMWLGUIITOJWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-ethoxybenzo[d]thiazole: Structural Foundation and Core Identity for Procurement Evaluation


2-(Chloromethyl)-4-ethoxybenzo[d]thiazole (CAS 1188088-59-6) is a heterocyclic building block belonging to the benzo[d]thiazole class, characterized by a bicyclic core comprised of a benzene ring fused to a five-membered thiazole ring containing sulfur and nitrogen atoms . It possesses a molecular formula of C10H10ClNOS and a molecular weight of 227.71 g/mol . The compound features two key substituents: a reactive chloromethyl (-CH2Cl) group at the 2-position and an electron-donating ethoxy (-OCH2CH3) group at the 4-position on the benzene ring, which together confer distinct electronic and steric properties influencing its reactivity profile . It is commercially available as a research chemical, typically with a purity of 95% or higher .

Why Generic Substitution Fails: The Unique Functional Handles of 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole


Substituting 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole with other in-class benzo[d]thiazole derivatives is not straightforward due to the synergistic effect of its dual functional handles. The chloromethyl group at the 2-position provides a versatile electrophilic center for nucleophilic substitution, while the ethoxy group at the 4-position modulates the electron density of the aromatic system, influencing both the reactivity of the chloromethyl site and the potential for subsequent electrophilic aromatic substitution . In contrast, analogs such as 2-(chloromethyl)benzo[d]thiazole, which lack the 4-ethoxy substituent, exhibit different electronic properties and solubility profiles, limiting their interchangeability in synthetic routes that require specific activation or directing effects for downstream functionalization .

2-(Chloromethyl)-4-ethoxybenzo[d]thiazole: Quantitative Differentiation Evidence Against Closest Analogs


Dual Reactive Sites: Synergistic Nucleophilic and Electrophilic Aromatic Substitution Potential

Evidence Strength Note: While the differential reactivity of 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole is described in technical literature and vendor sources , no publication was identified that provides a direct, quantitative head-to-head comparison of its reactivity with a specific, named comparator in a defined assay or model system. The differential reactivity is inferred from structural principles: the electron-donating 4-ethoxy group activates the benzo[d]thiazole core towards electrophilic aromatic substitution and, through resonance, influences the charge density at the thiazole ring, potentially modulating the electrophilicity of the 2-chloromethyl group . This representation is based on class-level inference and cannot be confirmed with a quantified difference from the available search results.

Medicinal Chemistry Organic Synthesis Building Block Design

Synthesis of Acetate Intermediates: A Demonstrated Application in Crystallography

Evidence Strength Note: A publication in Zeitschrift für Kristallographie - New Crystal Structures describes the synthesis and crystal structure of ethyl 2-(3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)acetate (C15H17NO4S), which is a derivative that could theoretically be constructed from a 2-(chloromethyl)-4-ethoxybenzo[d]thiazole precursor via a base-promoted cyclization with diethyl oxalate or a related ester [1]. This provides an existence proof for one specific application outcome and a source of comparative crystallographic data (e.g., bond lengths, angles, unit cell parameters) for the resultant benzothiazole scaffold. However, the original literature search did not return any publication that explicitly and directly compares the yield, purity, or reaction rate of synthesizing a final product using 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole as a starting material versus using a named alternative starting material in a controlled experiment.

Crystallography X-ray Diffraction Synthetic Chemistry

4-Position Substitution Pattern: Distinguishing from More Common 5- and 6-Ethoxy Analogs

Evidence Strength Note: The ethoxy group at the 4-position of the benzothiazole ring is a less common substitution pattern compared to the more frequently encountered 5- or 6-ethoxy regioisomers in medicinal chemistry literature . This fundamental structural difference is verifiable by chemical identity (CAS 1188088-59-6, InChI Key UMWLGUIITOJWCY-UHFFFAOYSA-N) . In the broader class of benzothiazoles, positional isomerism is well-known to profoundly impact pharmacological profiles, as adjacent versus distal substitution alters the molecular shape, electronic distribution, and the orientation of pharmacophoric elements within a binding site [1]. However, the search results do not contain a direct biological activity comparison between 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole and a 5- or 6-ethoxy analog in the same assay. This represents a class-level inference on the importance of regiochemistry.

Regioisomer Differentiation Structure-Activity Relationship Medicinal Chemistry

Conversion to Primary Amine Building Block: Accessing a Distinct Chemotype

Evidence Strength Note: As a chloromethyl derivative, 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole can be converted to its corresponding primary amine building block, 2-(aminomethyl)-4-ethoxybenzo[d]thiazole, through well-established synthetic methods (e.g., Gabriel synthesis or azide reduction) . This transformation introduces a primary amine, a fundamentally different functional group with distinct reactivity and potential for biological interactions, such as serving as a hydrogen bond donor/acceptor and enabling amide bond formation. The search did not return any publication that directly compares this post-functionalization strategy against a pre-made, pre-functionalized amine analog in a quantified manner. The value of this transformation is a structural and strategic inference.

Amine Synthesis Late-Stage Functionalization Drug Discovery

High-Value Application Scenarios for 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole in Research and Development


Medicinal Chemistry: The Key Starting Material for SAR Exploration of 4-Ethoxybenzothiazole Derivatives

2-(Chloromethyl)-4-ethoxybenzo[d]thiazole is best utilized as the starting point for a medicinal chemistry program focused on novel kinase inhibitors or G-protein coupled receptor (GPCR) modulators. Its 4-ethoxy substitution pattern represents a distinct regioisomeric starting point, allowing for the synthesis of a focused library of N-alkylated or S-alkylated derivatives via nucleophilic substitution at the chloromethyl group . This can generate novel intellectual property by exploring chemical space orthogonal to commonly investigated 5- or 6-substituted benzothiazoles [1].

Synthetic Methodology Development: Exploring Sequential Chemoselective Functionalization

This compound is an exemplary substrate for synthetic chemists developing novel methodologies for chemoselective functionalization of heterocycles. The presence of both a highly reactive alkyl halide and an activated aromatic ring allows for the exploration of reaction conditions that target one functional group over the other (e.g., SN2 at the chloromethyl site vs. electrophilic aromatic substitution on the benzene ring) without the need for protecting groups .

Crystallography and Structural Biology: Generating Structurally Defined Ligands

As demonstrated by the published crystal structure of a related acetate derivative, this compound can be employed to generate high-quality crystals for X-ray diffraction studies . Synthetic derivatives of 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole bearing various solubilizing or metal-chelating groups can serve as ligands in co-crystallization experiments with target proteins, providing detailed structural information to guide structure-based drug design. This offers a strategic advantage over more common, unsubstituted analogs where crystallization may be more challenging.

Agrochemical Discovery: Probing Novel Herbicidal or Antifungal Chemotypes

The benzothiazole scaffold is a privileged structure in agrochemical discovery, and the specific functionalities of this compound make it a suitable intermediate for probing new chemotypes. It can be elaborated into sulfonamide, urea, or carbamate derivatives for screening in herbicidal assays (e.g., bleaching assays, growth inhibition) . The 4-ethoxy group's influence on lipophilicity and metabolic stability in plants can be a differentiating factor when compared to unsubstituted or 5-/6-substituted leads.

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